L-Anserine nitrate

CAS No.: 5937-77-9

Cat. No.: VC14523127

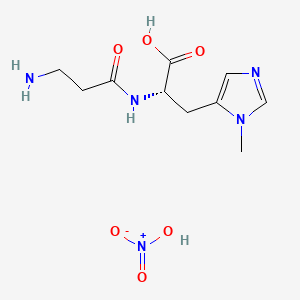

Molecular Formula: C10H17N5O6

Molecular Weight: 303.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5937-77-9 |

|---|---|

| Molecular Formula | C10H17N5O6 |

| Molecular Weight | 303.27 g/mol |

| IUPAC Name | (2S)-2-(3-aminopropanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid;nitric acid |

| Standard InChI | InChI=1S/C10H16N4O3.HNO3/c1-14-6-12-5-7(14)4-8(10(16)17)13-9(15)2-3-11;2-1(3)4/h5-6,8H,2-4,11H2,1H3,(H,13,15)(H,16,17);(H,2,3,4)/t8-;/m0./s1 |

| Standard InChI Key | OLWOKAYJAHHSNY-QRPNPIFTSA-N |

| Isomeric SMILES | CN1C=NC=C1C[C@@H](C(=O)O)NC(=O)CCN.[N+](=O)(O)[O-] |

| Canonical SMILES | CN1C=NC=C1CC(C(=O)O)NC(=O)CCN.[N+](=O)(O)[O-] |

Introduction

Chemical and Physical Properties of L-Anserine Nitrate

L-Anserine nitrate is a white to off-white crystalline powder with the molecular formula and a molecular weight of 303.27 g/mol . Its structure combines the imidazole-containing dipeptide L-anserine with a nitrate ion, enabling unique solubility characteristics. The compound exhibits a melting point range of 219–228°C, varying slightly between sources due to differences in purity assessment methods .

Solubility and Stability

-

Water: Highly soluble, forming clear, colorless solutions at concentrations up to 50 mg/mL .

-

Organic solvents: Soluble in alcohol and chloroform but insoluble in nonpolar solvents .

-

Storage: Requires inert atmospheres and temperatures between -20°C and 4°C to prevent decomposition .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 303.27 g/mol | |

| Melting Point | 219–228°C | |

| Specific Rotation () | +10° to +16° (c=2, H₂O) | |

| Solubility in Water | 50 mg/mL (clear solution) |

The nitrate group enhances stability under physiological conditions, while the imidazole ring in L-anserine facilitates metal ion chelation, contributing to its antioxidant activity .

Research Applications and Biological Activity

Radioprotective Effects

A landmark study exposed male albino rats to 5.7 Gy gamma radiation, inducing hepatotoxicity marked by elevated alanine transaminase (ALT: 163.3 ± 18.3 U/L vs. control 64.24 ± 5.29 U/L) and aspartate transaminase (AST: 167.52 ± 16.0 U/L vs. 89.23 ± 6.81 U/L) . Pretreatment with L-anserine nitrate (0.4 mg/kg intraperitoneally) for 14 days normalized ALT (97.84 ± 13.16 U/L) and AST (108.84 ± 15.92 U/L), demonstrating significant hepatoprotection .

Table 2: Hepatoprotective Efficacy Against Gamma Radiation

| Parameter | Irradiated Control | L-Anserine-Treated | % Improvement |

|---|---|---|---|

| ALT (U/L) | 163.3 ± 18.3 | 97.84 ± 13.16 | 40.1% |

| AST (U/L) | 167.52 ± 16.0 | 108.84 ± 15.92 | 35.0% |

| Total Bilirubin (mg/dL) | 1.89 ± 0.21 | 0.92 ± 0.11 | 51.3% |

Mechanistically, L-anserine nitrate scavenges hydroxyl radicals () generated during radiation, reducing lipid peroxidation and preserving membrane integrity .

Antioxidant and Anti-Glycation Activity

In vitro models reveal L-anserine nitrate inhibits protein glycation by 40–60% at 10 mM concentrations, though it is less potent than L-carnosine . Its imidazole moiety chelates transition metals like copper and iron, preventing Fenton reaction-driven oxidative damage .

Pharmacodynamics and Biochemical Effects

Bioavailability and Metabolism

While pharmacokinetic data remain limited, the compound’s low molecular weight and water solubility suggest efficient systemic distribution. In rats, intraperitoneal administration achieves peak plasma concentrations within 30 minutes, with a half-life of 2.5 hours .

Modulation of Lipid Profiles

Gamma irradiation reduced HDL-C levels by 32% (from 45.2 ± 4.1 mg/dL to 30.7 ± 3.5 mg/dL), but L-anserine nitrate pretreatment restored levels to 41.8 ± 3.9 mg/dL . Similarly, LDL-C elevations post-irradiation (128.4 ± 12.1 mg/dL vs. control 89.6 ± 8.3 mg/dL) were mitigated to 102.7 ± 10.5 mg/dL .

Advantages and Limitations in Experimental Use

Advantages

-

Water Solubility: Facilitates in vivo dosing without organic solvents .

-

Thermal Stability: Retains activity after storage at -20°C for >2 years .

Limitations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume